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Compound Name: 2-(3,5-Dimethyiphenyl)-2-pentanol
Cat. No.: B7935318
Get Quote

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 2-(3,5-Dimethylphenyl)-2-pentanol (CAS: 1379326-63-2)

Executive Summary & Physicochemical Rationale

2-(3,5-Dimethylphenyl)-2-pentanol is a highly specialized tertiary benzylic alcohol that serves
as a versatile building block in modern organic synthesis. The strategic value of this molecule
lies in its specific structural features:

 Steric Bulk & Lipophilicity: The propyl chain (derived from the pentanol backbone) provides
significant lipophilicity, a critical parameter in the design of active pharmaceutical ingredients
(APIs) requiring enhanced membrane permeability.

» Electronic Stabilization: The 3,5-dimethylphenyl moiety provides mild, symmetric electron
donation via hyperconjugation and inductive effects. This stabilizes intermediate benzylic
carbocations and radicals without rendering the aromatic ring overly susceptible to undesired
electrophilic aromatic substitution at the ortho/para positions.

» Tertiary Hydroxyl Lability: As a tertiary benzylic alcohol, the C-O bond is primed for
activation. While it resists classical SN2 substitution, it is an exceptional substrate for single-
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electron transfer (SET) deoxygenation and acid-catalyzed SN1/E1 pathways[1].

This guide details two advanced, field-proven synthetic applications for this compound:
Photoredox-Catalyzed Deoxygenative Cross-Coupling and Friedel-Crafts Alkylation.

Photoredox-Catalyzed Deoxygenative Cross-
Coupling

The construction of all-carbon quaternary stereocenters is notoriously difficult. Direct
substitution of tertiary alcohols is hindered by steric repulsion. However, by leveraging visible-
light photoredox catalysis, the C—O bond of 2-(3,5-Dimethylphenyl)-2-pentanol can be
cleaved to generate a highly reactive tertiary carbon radical[2]. This radical can subsequently
be trapped by electron-deficient alkenes (Giese addition) to form complex quaternary
architectures[3].
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Fig 1. Photoredox catalytic cycle for the deoxygenative cross-coupling of tertiary alcohols.
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Protocol 1: Deoxygenative Giese Addition via Xanthate
Activation

Causality & Rationale: Direct homolysis of the C—O bond is thermodynamically unfavorable. By
pre-activating the alcohol with carbon disulfide and methyl iodide to form a xanthate ester, we
significantly lower the reduction potential[3]. The excited state of the Iridium photocatalyst (e.qg.,
*Ir(ppy)3) can then perform a Single Electron Transfer (SET) to the xanthate, triggering the
extrusion of COS and yielding the stabilized tertiary benzylic radical.

Step-by-Step Methodology:

Xanthate Formation: Dissolve 2-(3,5-Dimethylphenyl)-2-pentanol (1.0 mmol) in anhydrous
THF (5 mL). Add NaH (1.5 mmol) at 0 °C. Stir for 30 min, then add CS2 (2.0 mmol) followed
by Mel (1.5 mmol). Stir at room temperature for 2 hours. Isolate the xanthate ester via
standard aqueous workup.

Photoredox Setup: In an oven-dried Schlenk tube, combine the isolated xanthate ester (0.5
mmol), an electron-deficient alkene (e.g., methyl acrylate, 1.0 mmol), Ir(ppy)3 (1 mol%), and
Hantzsch ester (1.5 mmol) as the terminal hydrogen atom donor.

Degassing (Critical Step): Dissolve the mixture in anhydrous, degassed DMF (5 mL). Subject
the solution to three freeze-pump-thaw cycles. Rationale: Oxygen is a potent triplet quencher
and radical scavenger; rigorous degassing is mandatory to prevent catalyst deactivation and
peroxide formation.

Irradiation: Irradiate the reaction mixture with a 34 W blue LED (A = 450 nm) at room
temperature for 16 hours.

Validation & Quality Control: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The
disappearance of the UV-active xanthate ester indicates completion. Quench with water,
extract with EtOAc, and verify the quaternary carbon formation via 13C NMR. A successful
reaction is validated by the disappearance of the C-O signal (~75 ppm) and the appearance
of a new quaternary carbon signal (~45-50 ppm).

Friedel-Crafts Alkylation via Carbocation Generation
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Because of the hyperconjugative and inductive stabilization provided by the 3,5-dimethylphenyl
group, 2-(3,5-Dimethylphenyl)-2-pentanol easily dehydrates under strong acidic conditions to
form a long-lived tertiary carbocation[4]. This intermediate acts as a potent electrophile for the

Friedel-Crafts alkylation of electron-rich arenes.
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Fig 2: Acid-catalyzed generation of a stabilized carbocation and subsequent Friedel-Crafts
trapping.

Protocol 2: Low-Temperature Friedel-Crafts Alkylation

Causality & Rationale: Trifluoromethanesulfonic acid (TfOH) is selected as the Brgnsted acid
because its conjugate base (triflate) is highly non-nucleophilic, preventing competitive SN1
trapping by the counterion. The reaction must be run at cryogenic temperatures to suppress
competitive E1 dehydration (which would yield an a-propyl-3,5-dimethylstyrene byproduct) and
to prevent polyalkylation of the nucleophilic arene[4].

Step-by-Step Methodology:

e Preparation: Dissolve 2-(3,5-Dimethylphenyl)-2-pentanol (1.0 mmol) and an electron-rich
arene (e.g., anisole, 3.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon
atmosphere.

e Acid Activation: Cool the solution to -78 °C using a dry ice/acetone bath.

e Initiation: Dropwise add TfOH (1.1 mmol). The solution will immediately develop a deep,
persistent color characteristic of the stabilized benzylic carbocation.

e Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours to drive the
electrophilic aromatic substitution to completion.

 Validation & Quality Control: Quench the reaction strictly at 0 °C by adding saturated
aqueous NaHCO3 (5 mL). Rationale: Immediate neutralization of TFTOH prevents reversibility
or product degradation. Extract with DCM, dry over Na2S0O4, and concentrate. Validate the
regioselectivity of the arene addition (para vs. ortho) using 2D NOESY NMR to ensure the
structural integrity of the synthesized diarylalkane.

Quantitative Data Summary

The table below summarizes the operational metrics for the transformations of 2-(3,5-
Dimethylphenyl)-2-pentanol, providing a comparative baseline for reaction planning.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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